Bienvenue dans la boutique en ligne BenchChem!

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

Sigma-2 Receptor Cancer Diagnostics Radioligand Binding

Procure Calycotomine (4356-47-2), a naturally occurring THIQ alkaloid featuring a critical 6,7-dimethoxy substitution pattern essential for high-affinity sigma-2 ligand synthesis (Ki ~5-6 nM). This validated scaffold provides a strategic advantage for oncology probe development and anticonvulsant drug discovery programs, offering a biologically characterized starting point over generic, unvalidated THIQ cores.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 4356-47-2
Cat. No. B1594097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
CAS4356-47-2
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)CO)OC
InChIInChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3
InChIKeyJVLGDDNDVOSMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (CAS 4356-47-2): Core Structural Features and Procurement-Relevant Identity


(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol (CAS 4356-47-2), also known as Calycotomine, is a naturally occurring alkaloid belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class . It is characterized by a secondary amine structure, with a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol, featuring a hydroxymethyl group at the C-1 position and methoxy substituents at the 6 and 7 positions of the isoquinoline core [1][2]. This specific substitution pattern distinguishes it from other THIQ alkaloids and serves as the foundation for its unique pharmacological profile and utility as a research tool [3].

Why (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is Not Interchangeable with Unsubstituted THIQ Scaffolds


The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, but the specific 6,7-dimethoxy and 1-hydroxymethyl substitutions on (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol are critical determinants of its biological activity [1]. Structure-activity relationship (SAR) studies demonstrate that the 6,7-dimethoxy substitution pattern confers significantly higher binding affinity for key targets compared to other isomers, such as 6,8- or 7,8-dimethoxy analogs [2]. Furthermore, the presence of a free secondary amine and a 1-hydroxymethyl group allows for specific hydrogen-bonding interactions and provides a unique handle for further chemical derivatization, which are not possible with the unsubstituted THIQ core or other simple derivatives [3]. Therefore, substituting this compound with a generic THIQ scaffold would likely result in a complete loss of the target-specific activity and synthetic utility documented in the following evidence.

Quantitative Differentiation Guide: (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol vs. In-Class Analogs


Superior Affinity and Selectivity for Sigma-2 Receptor: A Defined Pharmacological Profile

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, of which this compound is the core, has been optimized to yield derivatives with high affinity and selectivity for the sigma-2 receptor. Key derivatives, synthesized from the base scaffold of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, exhibit Ki values in the low nanomolar range (5-6 nM) for sigma-2 while showing no or low affinity for sigma-1 [1]. This is in stark contrast to many other sigma ligands, which often exhibit cross-reactivity between the two subtypes. The utility of this scaffold for developing sigma-2 selective ligands is further supported by computational models, which have been validated with experimental binding data (R² = 0.744) [2].

Sigma-2 Receptor Cancer Diagnostics Radioligand Binding Selectivity

Validated Utility as a Core Scaffold for Anticonvulsant Drug Discovery

Derivatives of the 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, which is based on the core structure of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol, have demonstrated anticonvulsant activity in vivo. A series of 33 derivatives was evaluated in mouse models of strychnine- and nicotine-induced seizures. Multiple compounds demonstrated activity comparable to reference drugs, with compounds 20 and 25 exhibiting the highest activity against strychnine-induced seizures [1]. Docking studies on the AMPA receptor (PDB ID: 1FTL) revealed a range of (-)C-Docker interaction energies from 33.82 to 45.41 Kcal/mol for these derivatives, compared to 41.60 Kcal/mol for the co-crystallized ligand, providing a computational basis for their mechanism of action [1].

Anticonvulsant Epilepsy AMPA Receptor In Vivo Model

Distinct Crystallographic Polymorphism with Potential Implications for Formulation

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol has been identified to exist in at least two distinct polymorphic forms: a previously reported monoclinic form and a newly characterized orthorhombic polymorph [1]. Single-crystal X-ray diffraction analysis of the orthorhombic form revealed an asymmetric unit containing two molecules with different conformations, linked by O—H⋯N hydrogen bonds to form chains [1]. Polymorphism is a critical factor in pharmaceutical development, as different crystal forms can exhibit significantly different physicochemical properties, including solubility, dissolution rate, and stability, which can directly impact bioavailability and manufacturability.

Polymorphism Crystallography Solid-State Chemistry Formulation Development

Proven Synthetic Versatility for Generating Bioactive Derivatives

The compound serves as a crucial synthetic intermediate. The secondary amine and 1-hydroxymethyl group are key functional handles for derivatization. This is exemplified by the synthesis of 16 novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives from this core scaffold, which were then assayed for sigma receptor binding [1]. Among these, four analogs (3b, 3e, 4b, 4e) demonstrated excellent affinity and selectivity for the sigma-2 receptor (Ki = 5-6 nM) [1]. Furthermore, analog 4b showed promising anticancer activities against Huh-7 and KYSE-140 cancer cells that were comparable to cisplatin in the same assay [1]. This demonstrates the compound's value not as a final drug, but as a versatile building block for generating novel, potent, and selective bioactive molecules.

Synthetic Chemistry Medicinal Chemistry Derivatization Sigma Ligands

Best Research and Industrial Application Scenarios for (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol


Development of Sigma-2 Receptor Targeted Probes for Cancer Imaging and Therapy

Procurement is justified for any laboratory focused on sigma-2 receptor biology or oncology. The compound serves as the foundational scaffold for synthesizing high-affinity, selective sigma-2 ligands (Ki ~5-6 nM), which are valuable as molecular probes for imaging proliferating tumors (where sigma-2 is overexpressed) or as potential therapeutic leads [1][2]. Its established synthetic route to such derivatives makes it a strategic purchase over a generic THIQ compound.

Anticonvulsant Drug Discovery and Neuropharmacology Research

This compound is a validated starting point for programs developing novel anticonvulsant agents. The evidence that its derivatives exhibit in vivo activity comparable to reference drugs in seizure models, and interact with the AMPA receptor in silico, provides a clear rationale for its acquisition [3]. This is a more efficient path to exploring this chemical space than beginning with an uncharacterized THIQ scaffold.

Solid-State Chemistry and Pharmaceutical Formulation Studies

The confirmed existence of multiple polymorphic forms (monoclinic and orthorhombic) makes this compound an interesting subject for solid-state characterization and crystallization studies [4]. Researchers in pharmaceutical sciences can use it as a model compound to investigate the impact of polymorphism on physicochemical properties like solubility and stability, which is critical for formulation development.

Chemical Biology and Tool Compound Generation

The compound's functional groups (secondary amine, 1-hydroxymethyl) make it an ideal core for creating diverse libraries of derivatives via well-established synthetic chemistry [1]. For chemical biology labs seeking to probe novel biological targets or pathways with small molecules, this scaffold offers a synthetically tractable and biologically validated starting point, unlike many commercially available, unvalidated scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.